molecular formula C12H14N2O3 B2563798 1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone CAS No. 56915-83-4

1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone

Cat. No.: B2563798
CAS No.: 56915-83-4
M. Wt: 234.255
InChI Key: QYRIEOSOMTUZBK-UHFFFAOYSA-N
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Description

1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone is an organic compound characterized by the presence of a nitro group, a pyrrolidine ring, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone typically involves the nitration of a suitable phenyl precursor followed by the introduction of the pyrrolidine ring. One common method involves the nitration of 2-phenyl-1-ethanone using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting nitro compound is then reacted with pyrrolidine under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles can replace the nitro group under appropriate conditions.

    Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acidic conditions.

Major Products:

    Reduction: 1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]ethanoic acid.

Scientific Research Applications

1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The compound may modulate the activity of its targets by altering their conformation or catalytic activity.

Comparison with Similar Compounds

    1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-propanone: Similar structure with an additional carbon in the ethanone moiety.

    1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-butanone: Similar structure with two additional carbons in the ethanone moiety.

    1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-pentanone: Similar structure with three additional carbons in the ethanone moiety.

Uniqueness: 1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the pyrrolidine ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-nitro-5-pyrrolidin-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-9(15)11-8-10(13-6-2-3-7-13)4-5-12(11)14(16)17/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRIEOSOMTUZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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